molecular formula C11H10BrN3 B3233379 4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole CAS No. 1353854-84-8

4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole

Cat. No.: B3233379
CAS No.: 1353854-84-8
M. Wt: 264.12 g/mol
InChI Key: JBMZPHDFBQRNFJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a bromo group and a pyridyl ring bearing a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-cyclopropyl-3-pyridylamine with a bromo-substituted imidazole precursor in the presence of a suitable base and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization and substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted imidazole derivatives.

    Oxidation Reactions: Oxidized derivatives with different functional groups.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases and G-protein coupled receptors.

Comparison with Similar Compounds

    4-Bromo-1-(3-pyridyl)imidazole: Lacks the cyclopropyl group, which may affect its binding affinity and selectivity.

    5-Cyclopropyl-3-pyridylimidazole: Lacks the bromo group, potentially altering its reactivity and chemical properties.

Uniqueness: 4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole is unique due to the presence of both the bromo and cyclopropyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile scaffold in drug design and material science.

Properties

IUPAC Name

3-(4-bromoimidazol-1-yl)-5-cyclopropylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-11-6-15(7-14-11)10-3-9(4-13-5-10)8-1-2-8/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMZPHDFBQRNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CN=C2)N3C=C(N=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216087
Record name Pyridine, 3-(4-bromo-1H-imidazol-1-yl)-5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353854-84-8
Record name Pyridine, 3-(4-bromo-1H-imidazol-1-yl)-5-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353854-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(4-bromo-1H-imidazol-1-yl)-5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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